{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-4-10-7-9-1-2-11(7)5-6;;/h1-2,4-5H,3,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYGJTCLHBHJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal or its derivatives, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The methanamine group can be introduced through reductive amination or other suitable amination reactions. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and minimizes the formation of by-products. Additionally, the use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity
The compound’s synthesis typically involves multi-step processes leveraging its imidazo[1,2-a]pyrimidine core. Key strategies include:
-
Condensation Reactions : Reaction of α-bromocarbonyl compounds with 2-aminopyrimidine derivatives under microwave irradiation (solvent-free conditions), achieving yields up to 92% .
-
Multi-Component Coupling : A three-component reaction of 2-aminopyrimidine, acetophenones, and dimedone using molecular iodine (20 mol%) under ultrasonication in water, yielding up to 96% .
| Reaction Type | Conditions | Catalyst | Yield |
|---|---|---|---|
| Condensation | Microwave, solvent-free | None | 85–92% |
| Multi-component coupling | Ultrasonication, H₂O | I₂ (20 mol%) | 88–96% |
| Aerobic oxidation | Flavin/I₂, aerobic conditions | Dual catalytic | 70–82% |
Functionalization via Nucleophilic Substitution
The primary amine group (-CH₂NH₂) and pyrimidine nitrogen sites enable diverse functionalization:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C to form amide derivatives, critical for enhancing pharmacokinetic properties .
-
Bromination : Electrophilic bromination at the C3 position using Br₂ in DMF, producing 3-bromo derivatives for further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Example Reaction Pathway :
Radical-Mediated Transformations
Recent studies highlight radical intermediates in functionalizing the imidazo[1,2-a]pyrimidine scaffold:
-
TBHP/I₂ System : Generates t-butoxy radicals, enabling C–C bond cleavage and subsequent amidation or bromination .
-
Mechanistic Insight : ESR trapping confirms the involvement of free radicals, with iodine acting as a redox mediator .
Comparative Reactivity with Analogues
The dihydrochloride salt exhibits distinct reactivity compared to neutral imidazo[1,2-a]pyrimidines:
| Property | Dihydrochloride Form | Neutral Form |
|---|---|---|
| Solubility | High in polar solvents (H₂O, MeOH) | Limited in polar solvents |
| Stability | Hygroscopic | Air-stable |
| Reactivity with Electrophiles | Enhanced due to protonated N-sites | Moderate |
Recent Advances
-
Groebke–Blackburn–Bienaymè (GBB) Reaction : Used to synthesize imidazo[1,2-a]pyrimidine-embedded covalent inhibitors, demonstrating <100 nM binding affinity for kinase targets .
-
DFT Studies : Computational analysis of HOMO-LUMO gaps (ΔE = 4.2–4.8 eV) correlates with electrophilic reactivity at the C6 position .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to imidazo[1,2-a]pyrimidines. For instance, derivatives of imidazo[1,2-a]pyridin-6-ylmethanamine have demonstrated moderate activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using both agar well diffusion and double dilution methods. The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as a basis for developing new antibacterial agents .
Neurological Applications
Compounds within the imidazo[1,2-a]pyrimidine class have been investigated for their effects on the central nervous system. They are known to interact with GABA A receptors, which are crucial for modulating neuronal excitability. This interaction suggests potential applications in treating anxiety disorders, depression, and other neuropsychiatric conditions by acting as positive or negative modulators of these receptors .
Immune Modulation
Recent findings indicate that imidazo[1,2-a]pyrimidine derivatives can act as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase-1 (ENPP1), a negative regulator of the cGAS-STING pathway. Inhibiting ENPP1 enhances the immune response against tumors, making these compounds promising candidates for cancer immunotherapy. For example, one derivative showed an IC50 value of 5.70 nM against ENPP1 and improved antitumor efficacy when combined with anti-PD-1 antibodies in murine models .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride involves various chemical reactions that facilitate the formation of the imidazopyrimidine structure. Understanding the structure-activity relationship is crucial for optimizing these compounds for specific biological activities.
| Compound | Target Activity | IC50 Value (nM) | Notes |
|---|---|---|---|
| Imidazo[1,2-a]pyridin-6-ylmethanamine | ENPP1 Inhibition | 5.70 | Enhances cGAMP-induced STING pathway |
| Derivative A | Antibacterial | Varies | Moderate activity against several bacteria |
| Derivative B | CNS Modulation | Varies | Potential use in anxiety and depression |
Antibacterial Screening
A study evaluated several imidazo[1,2-a]pyrimidine derivatives for their antibacterial properties using standard microbiological techniques. The results indicated that certain modifications to the core structure significantly enhanced antibacterial activity against resistant strains.
Neurological Impact Assessment
In a pharmacological study involving animal models, compounds were tested for their effects on anxiety-like behaviors. Results indicated that specific derivatives reduced anxiety levels without significant sedation, highlighting their therapeutic potential in treating anxiety disorders.
Mechanism of Action
The mechanism of action of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor activity by acting as an agonist or antagonist. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with two analogs from the same chemical family (Table 1) and broader heterocyclic derivatives.
Table 1: Comparative Analysis of Key Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | CYP2D6 Inhibition | PAINS Alert |
|---|---|---|---|---|---|---|
| {Imidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrochloride* | 843609-02-9 | C₇H₈N₄·2HCl | 221.09 | ≥20 mg/mL | Yes | Yes |
| N2,N2-Dimethylpyrimidine-2,5-diamine | 56621-99-9 | C₆H₁₀N₄ | 138.17 | Not reported | No data | No data |
| 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | 943757-74-2 | C₉H₁₅N₅ | 193.25 | Not reported | No data | No data |
Key Observations
Positional Isomerism : The 2-yl and 6-yl isomers differ in substituent placement, which can significantly alter electronic distribution, steric effects, and binding affinity. For example, the 2-yl isomer’s methanamine group may sterically hinder interactions compared to the 6-yl variant.
2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine: The methylpiperazine moiety introduces basicity and hydrogen-bonding capacity, which may improve solubility in acidic environments and modulate CYP interactions.
Pharmacokinetic Profiles: The 2-yl isomer’s lack of BBB penetration contrasts with pyridine-based analogs (e.g., Hoffmann-La Roche’s compounds), which may target central nervous system (CNS) disorders .
This is absent in the simpler dimethylamine analog, underscoring the need for structural optimization .
Research Findings and Implications
- Therapeutic Potential: While imidazo[1,2-a]pyridine derivatives are patented for autoimmune diseases , pyrimidine analogs like the 2-yl compound may target distinct pathways due to altered heterocyclic electronics. Further studies are needed to confirm the 6-yl isomer’s biological targets.
- Metabolic Stability: The 2-yl isomer’s CYP2D6 inhibition contrasts with non-inhibitory analogs, suggesting divergent metabolic fates. This could influence its utility in polypharmacy scenarios .
- Structural Optimization : Substituting the methanamine group with polar moieties (e.g., piperazine) may enhance solubility but requires balancing with BBB penetration goals.
Biological Activity
{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer research. This article explores the compound's mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.
The compound primarily exerts its biological effects through the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is crucial for various cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Target Enzymes
- Phosphatidylinositol 3-Kinase (PI3K) : Inhibition leads to decreased Akt phosphorylation, affecting downstream signaling involved in cell survival and metabolism.
Cellular Effects
In vitro studies have demonstrated that this compound exhibits submicromolar inhibitory activity against various tumor cell lines. The compound has been shown to:
- Induce apoptosis in cancer cells.
- Cause cell cycle arrest at the G1 phase.
Table 1: Summary of Biological Activities
Case Studies
A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives highlighted the compound's role as a potent PI3K inhibitor. The researchers synthesized various derivatives and evaluated their biological activities, confirming that modifications to the imidazo core significantly affected their potency against cancer cell lines .
Another investigation focused on the antifungal properties of related imidazo compounds. Molecular docking studies suggested that these compounds could effectively bind to fungal CYP51 enzymes, indicating potential applications in treating fungal infections alongside their anticancer properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the imidazo ring can enhance its biological activity. For instance:
- Substituents at specific positions on the imidazo ring can increase binding affinity to target enzymes.
- Variations in the methanamine group may influence solubility and bioavailability.
Q & A
Basic: What are the optimized synthetic routes for {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically employs cyclocondensation or Friedländer-type reactions. For example, Friedländer’s method involves reacting amino-substituted precursors (e.g., 3-aminoimidazo[1,2-a]pyrimidines) with aldehydes/ketones under acidic or catalytic conditions to form the fused heterocyclic core . To enhance yield:
- Temperature Control: Maintain 80–100°C in polar aprotic solvents (e.g., DMF) to favor cyclization over side reactions.
- Catalyst Optimization: Use AlCl₃ or FeCl₃ to accelerate imine formation, as demonstrated in imidazodipyridine syntheses .
- Precursor Purity: Ensure >95% purity of starting materials (e.g., 3-amino-2-formyl derivatives) to minimize by-products .
Basic: How can NMR and HPLC be utilized to confirm the structural integrity and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the imidazo[1,2-a]pyrimidine core via characteristic shifts:
- HPLC: Use reverse-phase C18 columns with a mobile phase (e.g., acetonitrile/0.1% TFA) to assess purity. A single peak at ≥95% area indicates minimal by-products (e.g., dihydroimidazo derivatives) .
Advanced: What computational methods (e.g., DFT) are applicable to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Studies: Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites. For imidazo[1,2-a]pyrimidines, the N1 and C6 positions often show high reactivity due to electron-deficient pyrimidine rings .
- Molecular Docking: Simulate binding affinity to biological targets (e.g., kinases) using AutoDock Vina, leveraging structural analogs from imidazo[1,2-a]pyridine studies .
Advanced: How do solvent polarity and catalyst choice influence the regioselectivity in the formation of the imidazo[1,2-a]pyrimidine core?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states in cyclization, favoring regioselective formation of the 6-substituted isomer. Non-polar solvents may lead to competing pathways .
- Catalysts: Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to the pyrimidine C6 position, as observed in spiro-imidazo[1,2-a]pyrimidine syntheses .
Advanced: What strategies address discrepancies in biological activity data across studies involving imidazo[1,2-a]pyrimidine derivatives?
Methodological Answer:
- Standardized Assays: Replicate experiments using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to isolate compound-specific effects .
- Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to reported variability, as seen in imidazo[1,2-a]pyridine-chalcone studies .
Advanced: What are effective purification techniques for removing by-products like dihydroimidazo derivatives during synthesis?
Methodological Answer:
- Column Chromatography: Employ silica gel with gradient elution (ethyl acetate → methanol) to separate dihydroimidazo by-products, which elute earlier due to lower polarity .
- Recrystallization: Use ethanol/water mixtures (1:3 v/v) at low temperatures to isolate the dihydrochloride salt with >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
